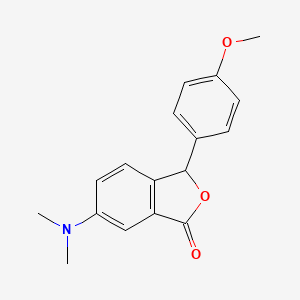
6-(Dimethylamino)-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylamino)-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxyphenyl group, and a benzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxyphenylacetic acid with dimethylamine in the presence of a dehydrating agent to form the corresponding amide. This amide is then cyclized to form the benzofuranone core under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzofuranone derivatives.
Scientific Research Applications
6-(Dimethylamino)-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and methoxyphenyl group contribute to its binding affinity and specificity for certain enzymes or receptors. The benzofuranone core may play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
6-(Dimethylamino)-3-(4-hydroxyphenyl)-2-benzofuran-1(3H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
6-(Dimethylamino)-3-(4-chlorophenyl)-2-benzofuran-1(3H)-one: Similar structure but with a chloro group instead of a methoxy group.
6-(Dimethylamino)-3-(4-nitrophenyl)-2-benzofuran-1(3H)-one: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 6-(Dimethylamino)-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one imparts unique electronic and steric properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds with different substituents.
Properties
CAS No. |
57489-58-4 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
6-(dimethylamino)-3-(4-methoxyphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H17NO3/c1-18(2)12-6-9-14-15(10-12)17(19)21-16(14)11-4-7-13(20-3)8-5-11/h4-10,16H,1-3H3 |
InChI Key |
BPPBBKGVWKOZFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(OC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















